molecular formula C19H23NO4 B2535093 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-2H-chromen-2-one CAS No. 859870-94-3

4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-2H-chromen-2-one

Katalognummer: B2535093
CAS-Nummer: 859870-94-3
Molekulargewicht: 329.396
InChI-Schlüssel: YHLCCQHFWTVUQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-2H-chromen-2-one is a coumarin derivative characterized by a 2H-chromen-2-one core substituted with a 6-ethyl group and a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl moiety at the 4-position. Coumarin derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme-inhibitory effects .

Eigenschaften

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-ethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-2-14-3-4-17-16(11-14)15(12-18(21)24-17)13-20-7-5-19(6-8-20)22-9-10-23-19/h3-4,11-12H,2,5-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLCCQHFWTVUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted spirocyclic compounds.

Wirkmechanismus

The mechanism of action of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound shares structural similarities with other spirodioxazaspiro-substituted coumarins and heterocycles. Key analogues include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference(s)
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethyl-2H-chromen-2-one 7,8-dimethyl 329.396 Antimicrobial screening candidate
6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)chromen-2-one 6-chloro 335.79 Synthetic intermediate for drug discovery
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one 6-hydroxy, 7-methyl 331.4 Moderate lipophilicity (XLogP3 = 1.3)
4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-2H-chromen-2-one 6-ethyl ~341.4 (estimated) Hypothesized enhanced bioavailability N/A

Key Observations :

Substituent Effects: The 6-ethyl group in the target compound is bulkier and more lipophilic than the 6-chloro or 6-hydroxy groups in analogues. This may enhance membrane permeability compared to polar substituents .

Synthetic Pathways: Spirodioxazaspiro-substituted coumarins are typically synthesized via nucleophilic substitution or reductive amination. For example, coupling 1,4-dioxa-8-azaspiro[4.5]decane with halogenated coumarins using HATU/DIEA yields analogues with moderate efficiency (e.g., 14.2% yield in ). Microwave-assisted reactions improve yields (e.g., 97% for quinoline derivatives in ).

Biological Activity: Coumarins with 7,8-dimethyl groups exhibit antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) . The target compound’s 6-ethyl group may extend this activity to Gram-negative strains due to increased lipophilicity.

Physicochemical Properties :

  • XLogP3 Values : Range from 1.3 (hydroxy/methyl-substituted) to ~2.5 (estimated for 6-ethyl), indicating tunable solubility for drug design .
  • Hydrogen-Bonding Capacity : The spirocyclic oxygen and nitrogen atoms provide hydrogen-bond acceptors, critical for target engagement (e.g., enzyme inhibition) .

Biologische Aktivität

The compound 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-2H-chromen-2-one represents a class of organic molecules with potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, highlighting key research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure that integrates a chromenone moiety with a spirocyclic unit. The 1,4-dioxa-8-azaspiro[4.5]decan component is critical for its biological interactions.

Molecular Formula

C15H19N1O3C_{15}H_{19}N_{1}O_{3}

Molecular Weight

Approximately 273.32 g/mol.

Antimicrobial Activity

Research indicates that derivatives of the spirocyclic structure exhibit significant antimicrobial properties. For instance, compounds similar to 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-2H-chromen-2-one have been tested against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values for various cancer cell lines are summarized below:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)10.0

These findings indicate the potential of this compound as an anticancer agent.

The mechanism by which 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-2H-chromen-2-one exerts its effects is believed to involve the inhibition of specific enzymes and pathways relevant to microbial growth and cancer cell proliferation. Notably, it may interact with:

  • DNA topoisomerases
  • Protein kinases involved in cell signaling

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains
    • A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the compound effectively reduced bacterial load in vitro and in vivo models.
  • Cancer Cell Line Evaluation
    • Research involving the MCF7 breast cancer cell line showed that treatment with the compound led to apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.